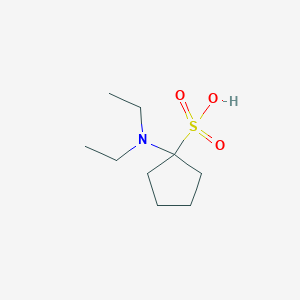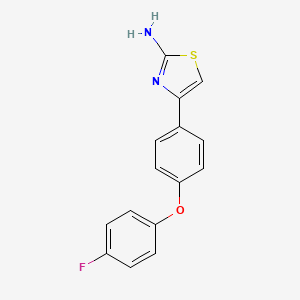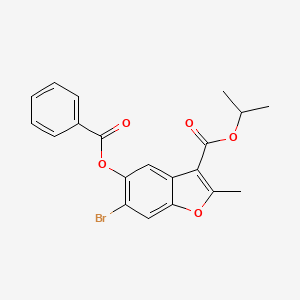
NHS-dPEG(R)4-(m-dPEG(R)8)3-ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHS-dPEG®4-(m-dPEG®8)3-ester is a specialized compound used in various scientific and industrial applications. It is a branched polyethylene glycol (PEG) derivative with a core structure that includes N-hydroxysuccinimide (NHS) ester and multiple discrete PEG (dPEG) chains. This compound is known for its hydrophilicity, non-immunogenicity, and ability to modify small molecules, peptides, proteins, and functionalized surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NHS-dPEG®4-(m-dPEG®8)3-ester involves the activation of the carboxyl terminus of the dPEG spacer with N-hydroxysuccinimide (NHS). The reaction typically occurs at a pH range of 7.0 to 7.5, where the NHS ester reacts optimally with free amines . The rate of hydrolysis of the active ester to the carboxylic acid accelerates with increasing pH .
Industrial Production Methods
Industrial production of NHS-dPEG®4-(m-dPEG®8)3-ester involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and prevent hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions
NHS-dPEG®4-(m-dPEG®8)3-ester primarily undergoes substitution reactions, where the NHS ester reacts with amines to form stable amide bonds . This reaction is commonly used for the modification of biomolecules and surfaces.
Common Reagents and Conditions
The reaction with amines is typically carried out in an aqueous or organic solvent at a pH of 7.0 to 7.5 . Common reagents include primary and secondary amines, which react with the NHS ester to form amide bonds .
Major Products Formed
The major products formed from the reaction of NHS-dPEG®4-(m-dPEG®8)3-ester with amines are amide-linked conjugates. These conjugates can be used for various applications, including drug delivery, surface modification, and bioconjugation .
Applications De Recherche Scientifique
NHS-dPEG®4-(m-dPEG®8)3-ester has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of NHS-dPEG®4-(m-dPEG®8)3-ester involves the formation of stable amide bonds with amines. The NHS ester reacts with free amines on biomolecules or surfaces, resulting in the covalent attachment of the dPEG chains. This modification enhances the hydrophilicity, reduces immunogenicity, and increases the stability of the conjugates .
Comparaison Avec Des Composés Similaires
NHS-dPEG®4-(m-dPEG®8)3-ester is unique due to its branched structure and multiple dPEG chains, which provide enhanced properties compared to linear PEG derivatives. Similar compounds include:
m-dPEG®4-NHS ester: A linear PEG derivative with a single NHS ester group.
m-dPEG®8-NHS ester: Another linear PEG derivative with a longer PEG chain.
NHS-dPEG®4-(m-dPEG®12)3-ester: A branched PEG derivative with longer dPEG chains.
These compounds differ in their PEG chain length and branching, which affect their solubility, hydrodynamic volume, and reactivity.
Propriétés
Formule moléculaire |
C84H158N6O40 |
|---|---|
Poids moléculaire |
1892.2 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C84H158N6O40/c1-99-25-28-107-41-44-115-55-58-121-67-70-124-64-61-118-52-49-112-38-33-104-22-14-86-77(92)9-18-127-73-84(74-128-19-10-78(93)87-15-23-105-34-39-113-50-53-119-62-65-125-71-68-122-59-56-116-45-42-108-29-26-100-2,75-129-20-11-79(94)88-16-24-106-35-40-114-51-54-120-63-66-126-72-69-123-60-57-117-46-43-109-30-27-101-3)89-80(95)12-17-102-31-36-110-47-48-111-37-32-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |
Clé InChI |
BZPDKHSGZWBKIF-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)
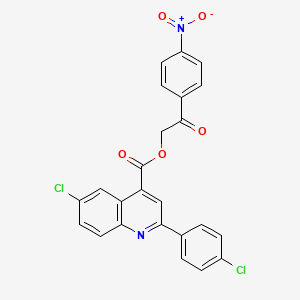
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)

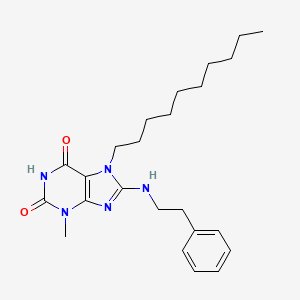
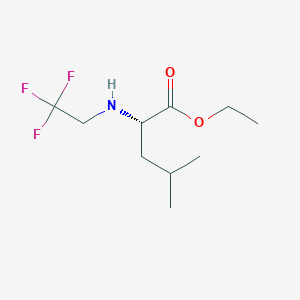
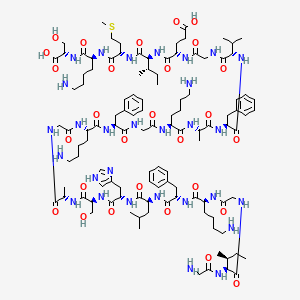
![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)

